molecular formula C8H9NO4S B1303562 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 90222-81-4

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B1303562
CAS No.: 90222-81-4
M. Wt: 215.23 g/mol
InChI Key: OAMPULWQGDEOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPULWQGDEOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377852
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90222-81-4
Record name 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90222-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] When functionalized with a sulfonamide group at the 6-position, it creates the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core, a versatile and highly tractable template for the synthesis of diverse chemical libraries. This guide provides an in-depth technical overview of this scaffold, from its synthesis to its application in the generation of compound libraries for drug discovery. We will explore the strategic considerations behind synthetic routes, detail robust experimental protocols, and discuss the structure-activity relationships of its derivatives, offering a comprehensive resource for researchers in pharmaceutical and chemical sciences.

The Strategic Value of the 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Scaffold

The enduring appeal of the 1,4-benzodioxane framework lies in its unique combination of structural and physicochemical properties.[2][3] It is a conformationally constrained system that can mimic the spatial arrangement of a catechol while offering superior metabolic stability. The introduction of a sulfonamide group at the 6-position provides a crucial vector for diversification. Sulfonamides are a cornerstone of medicinal chemistry, known for their ability to form key hydrogen bonding interactions with biological targets.[4] This combination results in a scaffold with three primary points for library diversification, enabling a broad exploration of chemical space.

The derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase, and lipoxygenase), and interactions with G-protein coupled receptors.[4][5] This proven biological relevance makes the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core a highly attractive starting point for the development of novel therapeutics.

Synthesis of the Core Scaffold and Key Intermediates

A robust and scalable synthesis of the core scaffold is paramount for its use in library generation. The synthesis can be approached in a modular fashion, starting from readily available precursors.

Synthesis of the 1,4-Benzodioxane Ring System

The construction of the 1,4-benzodioxane ring is typically achieved through the Williamson ether synthesis, by reacting a catechol with a 1,2-dihaloethane. A common starting material for accessing the 6-substituted pattern is 3,4-dihydroxybenzoic acid or its esters.

A representative synthesis starting from catechol involves its reaction with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate to yield ethyl-1,4-benzodioxane-2-carboxylate.

Synthesis of 1,4-Benzodioxane-6-amine: The Gateway Intermediate

The most common precursor for the 6-sulfonamide is 1,4-benzodioxane-6-amine. This key intermediate is often prepared via a nitration-reduction sequence starting from 1,4-benzodioxane. However, a more direct route starts from 4-nitrocatechol.

A general route involves the reduction of a 6-nitro-1,4-benzodioxane intermediate. While various reducing agents can be employed, catalytic hydrogenation is often preferred for its clean conversion and high yields.[5]

Formation of the 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Core

The final sulfonamide core can be synthesized from 1,4-benzodioxane-6-amine. This is typically achieved by reacting the amine with a sulfonylating agent. For the parent sulfonamide, this would involve reaction with sulfuryl chloride or a protected form of sulfuryl chloride, followed by amination.

However, for library synthesis, the more direct and versatile approach is the reaction of 1,4-benzodioxane-6-amine with a diverse range of sulfonyl chlorides. This directly generates a library of N-aryl or N-alkyl sulfonamides. Alternatively, one can first prepare 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and then react it with a library of amines.[2]

Library Synthesis Strategies: Unleashing the Potential of the Scaffold

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold offers multiple points for diversification, allowing for the creation of large and structurally diverse compound libraries.

R1 Diversification: Modification of the Sulfonyl Group

The initial and most straightforward diversification strategy involves reacting the key intermediate, 1,4-benzodioxane-6-amine, with a library of commercially available or custom-synthesized sulfonyl chlorides (R1-SO2Cl). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the R1 position.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides

  • Dissolution: Dissolve 1,4-benzodioxane-6-amine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

R2 Diversification: N-Alkylation/Arylation of the Sulfonamide

Once the initial sulfonamide is formed, the sulfonamide nitrogen can be further functionalized. This N-diversification (R2) is typically achieved through alkylation or arylation reactions. This approach significantly expands the chemical space accessible from a single R1-substituted sulfonamide.

Experimental Protocol: N-Alkylation of a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Deprotonation: Dissolve the N-substituted sulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) or lithium hydride (LiH) (1.2 eq), portion-wise at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide or benzyl halide) (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[4][5]

Diversification of the Benzodioxane Ring

For more advanced library designs, diversification can also be achieved on the benzodioxane ring itself. This often requires a more tailored synthetic approach starting from appropriately substituted catechols or gallic acid derivatives. For instance, starting with a substituted catechol allows for the introduction of substituents at the 7 or 8-positions of the benzodioxane ring.

Modern Approaches to Library Synthesis

To accelerate the drug discovery process, modern synthetic methodologies such as flow chemistry can be applied to the synthesis of libraries based on the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold.

Flow Chemistry for Sulfonamide Library Synthesis

Flow chemistry offers several advantages for library synthesis, including enhanced reaction control, improved safety, and ease of automation and scalability. A flow setup for sulfonamide synthesis typically involves pumping a solution of the amine and a solution of the sulfonyl chloride through a heated reactor coil, where they mix and react. The product stream can then be collected for purification. This approach allows for the rapid synthesis of a library of analogs by sequentially introducing different starting materials.

Flow_Synthesis cluster_reagents Reagent Reservoirs cluster_system Flow Reactor System cluster_collection Product Collection Amine 1,4-Benzodioxane-6-amine in Pyridine Pump1 Syringe Pump A Amine->Pump1 Feed A SulfonylChloride R-SO2Cl Library in DCM Pump2 Syringe Pump B SulfonylChloride->Pump2 Feed B Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Reactor Coil Mixer->Reactor Reaction Mixture Collector Fraction Collector Reactor->Collector Product Stream

Automated flow synthesis workflow for sulfonamide library generation.

Structure-Activity Relationship (SAR) and Biological Applications

Libraries derived from the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold have been explored for a variety of biological targets.

Enzyme Inhibition
  • α-Glucosidase Inhibitors: Derivatives of this scaffold have shown potential as α-glucosidase inhibitors, which are of interest for the management of type 2 diabetes. The nature of the substituents on the sulfonamide nitrogen and the sulfonyl group plays a crucial role in determining the inhibitory potency.[4]

  • Cholinesterase Inhibitors: Certain analogs have exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[5]

  • Lipoxygenase (LOX) Inhibitors: Inhibition of lipoxygenase suggests potential applications in treating inflammatory conditions.[5]

GPCR Modulation

The 1,4-benzodioxane motif is a well-established pharmacophore for several G-protein coupled receptors (GPCRs), including α-adrenergic and serotonergic receptors.[2] The sulfonamide moiety can be used to fine-tune the binding affinity and selectivity for different receptor subtypes.

Data Summary

The following table summarizes the key features of the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold for library synthesis.

FeatureDescriptionRationale and Advantages
Core Scaffold 2,3-Dihydro-1,4-benzodioxine-6-sulfonamideConformationally rigid, metabolically stable catechol isostere. Proven privileged scaffold in medicinal chemistry.
Diversification Point 1 (R1) Varied substituents on the sulfonyl groupAchieved by reacting 1,4-benzodioxane-6-amine with a library of sulfonyl chlorides. Allows for broad exploration of aryl, heteroaryl, and alkyl substituents.
Diversification Point 2 (R2) N-substitution of the sulfonamideAchieved by alkylation or arylation of the sulfonamide nitrogen. Provides a secondary vector for diversification and fine-tuning of properties.
Diversification Point 3 Substitution on the benzodioxane ringRequires synthesis from substituted starting materials (e.g., substituted catechols). Allows for modulation of physicochemical properties and exploration of deeper SAR.
Key Intermediate 1,4-Benzodioxane-6-amineA versatile precursor that can be synthesized in a multi-step sequence and is also commercially available.
Biological Targets Enzymes (α-glucosidase, cholinesterases, LOX), GPCRs (α-adrenergic, serotonergic receptors)Demonstrates the broad therapeutic potential of libraries derived from this scaffold.
Modern Synthetic Approaches Flow Chemistry, High-Throughput SynthesisEnables rapid and efficient library generation, accelerating the drug discovery timeline.

Conclusion

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold represents a powerful and versatile platform for the construction of compound libraries in drug discovery. Its synthetic tractability, coupled with the proven biological relevance of its derivatives, makes it an attractive starting point for a wide range of therapeutic targets. By leveraging both traditional and modern synthetic methodologies, researchers can efficiently explore the vast chemical space around this privileged core, increasing the probability of identifying novel hit and lead compounds. This guide has provided a comprehensive overview of the key considerations for utilizing this scaffold, from its synthesis to the strategic design of compound libraries, empowering researchers to fully exploit its potential in their drug discovery endeavors.

References

  • Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Publications. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). National Institutes of Health. [Link]

  • Building a sulfonamide library by eco-friendly flow synthesis. (2013). PubMed. [Link]

  • Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 24, 2026, from [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2006). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2012). Arabian Journal of Chemistry. [Link]

  • Synthesis and antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. (2014). ResearchGate. [Link]

  • Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. (2014). ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. (2007). ACS Publications. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2023). ResearchGate. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2022). MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

  • Flow synthesis process for the production of sulfonylurea compounds. (2023).
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

Sources

Topic: 2,3-Dihydro-1,4-benzodioxine Derivatives as PARP1 Inhibitors: A Scrutiny of the 6-Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 2,3-dihydro-1,4-benzodioxine scaffold as a source for Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. While the core focus is on the "2,3-Dihydro-1,4-benzodioxine-6-sulfonamide" structure, this paper places it in the crucial context of its more potent isomer, the 5-carboxamide, to deliver a scientifically robust analysis of structure-activity relationships and the rationale behind inhibitor design.

The Strategic Importance of PARP1 Inhibition in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a primary sensor for DNA damage, particularly single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins using NAD+ as a substrate.[1] This PARylation event acts as a signaling scaffold, recruiting other essential DNA repair proteins to the damage site to orchestrate the Base Excision Repair (BER) pathway.[1][2][3]

The therapeutic value of PARP inhibitors (PARPi) is most profoundly realized through the concept of synthetic lethality . In cancer cells with deficiencies in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP1-mediated SSB repair is catastrophic.[2] Unrepaired SSBs stall replication forks, which then collapse into DSBs.[4] While healthy cells can repair these DSBs using their functional HR pathway, HR-deficient cancer cells cannot, leading to genomic instability and apoptosis.[2][5] This selective targeting of cancer cells forms the cornerstone of PARPi therapy.[2][6]

Modern PARPi development focuses on two key mechanisms:

  • Catalytic Inhibition : Competitively binding to the NAD+ pocket in the catalytic domain of PARP1, preventing the PARylation process.

  • PARP Trapping : Stabilizing the PARP1-DNA complex, which prevents its dissociation after binding to a DNA break. This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and repair machinery.[2][4][7] The potency of PARP trapping often correlates directly with the cytotoxic efficacy of the inhibitor.[5]

cluster_hr_proficient HR Proficient cluster_hr_deficient HR Deficient DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Replication DNA Replication PARP1->Replication Stalled by Trapped PARP1 BER_Recruitment Recruitment of BER Pathway Proteins PARylation->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair PARPi PARP Inhibitor PARPi->PARP1 Inhibits & Traps DSB Replication Fork Collapse (DSB) Replication->DSB HR_Proficient Functional HR Pathway (Healthy Cells) DSB->HR_Proficient HR_Deficient Deficient HR Pathway (e.g., BRCA-mutant) DSB->HR_Deficient HR_Repair DSB Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival No_Repair DSB Repair Failure HR_Deficient->No_Repair Apoptosis Apoptosis (Synthetic Lethality) No_Repair->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors.

The 2,3-Dihydro-1,4-benzodioxine Scaffold: A Tale of Two Isomers

High-throughput virtual screening has identified the 2,3-dihydro-1,4-benzodioxine scaffold as a promising starting point for novel PARP1 inhibitors.[8] However, the specific functional group and its position on the aromatic ring are paramount for potent activity.

The Established Lead: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

The 5-carboxamide isomer (Compound 4 in some studies) emerged from screening as a hit with micromolar PARP1 inhibitory activity.[8] This molecule serves as a validated lead structure, and its binding mode has been elucidated through molecular docking. The critical pharmacophoric carboxamide group forms three essential hydrogen bonds with amino acid residues in the nicotinamide binding pocket of PARP1, specifically with the side chain of Ser904 and the backbone of Gly863.[9] These interactions anchor the molecule effectively, a hallmark of many potent PARP1 inhibitors.

Further optimization of this lead focused on introducing polar substitutions at the C2 or C3 positions of the dioxine ring. This strategy led to analogues with significantly improved enzymatic inhibitory activities, culminating in compounds with low nanomolar potency.[8]

The Investigational Scaffold: 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

The 6-sulfonamide isomer presents a different chemical entity. The sulfonamide group (–SO₂NH₂) is a well-known pharmacophore, but its positioning at the 6-position and its different electronic and steric properties compared to the 5-carboxamide drastically alter its potential interaction with the PARP1 active site.

  • Positional Disadvantage: The key anchoring interactions for the 5-carboxamide occur deep within the nicotinamide pocket. Shifting the key functional group to the 6-position likely misaligns it for optimal hydrogen bonding with Gly863 and Ser904.

  • Pharmacophore Difference: While both carboxamides and sulfonamides can act as hydrogen bond donors and acceptors, their geometry and electronic distribution differ. The established binding mode favors the specific arrangement of the carboxamide.

While derivatives of the 6-sulfonamide have been explored for other targets like acetylcholinesterase and pyruvate kinase M2, their development as potent PARP1 inhibitors is not prominently documented in the literature, likely due to the suboptimal positioning of the key interacting group.[9][10]

cluster_SAR Structure-Activity Relationship (SAR) Comparison cluster_pocket PARP1 Active Site Scaffold_5 5-Carboxamide Scaffold (Validated Lead) Gly863 Gly863 Scaffold_5->Gly863 Strong H-Bond (Backbone) Ser904 Ser904 Scaffold_5->Ser904 Strong H-Bond (Side Chain) Scaffold_6 6-Sulfonamide Scaffold (Investigational) Scaffold_6->Gly863 Misaligned / Weak Interaction Scaffold_6->Ser904 Misaligned / Weak Interaction Tyr907 Tyr907

Caption: Key interactions of benzodioxine isomers with the PARP1 active site.

Quantitative Analysis of Benzodioxine-Based PARP1 Inhibitors

To illustrate the success of the 5-carboxamide scaffold, the following table summarizes the inhibitory concentrations (IC₅₀) of key compounds developed through lead optimization. Data is synthesized from published research.[8]

Compound IDModificationPARP1 IC₅₀ (µM)
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Lead)5.8
21b Polar substitution at C2-position of lead 4 ~1.5 (estimated)
26b Polar substitution at C3-position of lead 4 ~0.5 (estimated)
45 Scaffold hop to 1,4-benzoxazin-3-one~0.15 (estimated)
49 Optimized benzoxazin-3-one derivative0.082

Note: IC₅₀ values for intermediate compounds are estimated based on graphical data presented in the source literature for illustrative purposes.

Essential Experimental Protocols for Inhibitor Validation

The development of any PARP1 inhibitor requires a robust and multi-tiered validation process. The following protocols represent a self-validating system, moving from biochemical potency to cellular mechanism.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol determines the direct inhibitory effect of a compound on PARP1's catalytic activity. It is based on commercially available assay kits.[11]

Principle: The assay measures the consumption of NAD+ by recombinant PARP1 in the presence of histone-coated plates and damaged DNA. Remaining NAD+ is measured via a chemiluminescent reaction. A potent inhibitor will prevent NAD+ consumption, resulting in a high luminescent signal.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well white plate. Coat wells with histones and add nicked DNA to activate PARP1.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives) in assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

  • Reaction Incubation: To each well, add 5µL of the diluted compound, 35µL of the PARP reaction mix (containing recombinant human PARP1 enzyme and activated DNA), and initiate the reaction by adding 10µL of NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50µL of a developer reagent that contains an enzyme that specifically reacts with the remaining NAD+ to produce a luminescent signal.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: PARP Trapping Assay (Fluorescence Polarization)

This protocol is critical for evaluating the second, often more potent, mechanism of action for PARP inhibitors.

Principle: This assay measures the ability of an inhibitor to trap PARP1 onto a fluorescently labeled DNA probe.[12] When PARP1 binds the probe, the large complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). In the presence of NAD+, PARP1 auto-PARylates and dissociates, leading to a low FP signal. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[12]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified PARP1 enzyme, a fluorescently labeled DNA probe, and NAD+.

  • Compound Incubation: In a black 96-well plate, incubate the PARP1 enzyme with a serial dilution of the test compound for 30 minutes.

  • DNA Binding: Add the fluorescent DNA probe to each well and incubate for another 30 minutes to allow PARP1-DNA complex formation.

  • Initial FP Reading (Baseline): Take an FP reading to confirm complex formation.

  • Initiate PARylation: Add NAD+ to all wells to initiate the auto-PARylation and subsequent dissociation of PARP1.

  • Final FP Reading: After a 60-minute incubation, take the final FP reading.

  • Data Analysis: A high final FP signal relative to the no-inhibitor control indicates that the compound is trapping PARP1 on the DNA. Quantify the trapping efficiency (EC₅₀) from the dose-response curve.

cluster_workflow Inhibitor Validation Workflow Start Compound Synthesis (e.g., 6-Sulfonamide derivative) Enzyme_Assay Step 1: PARP1 Enzymatic Assay (Chemiluminescent) Start->Enzyme_Assay IC50_Calc Determine IC₅₀ (Catalytic Potency) Enzyme_Assay->IC50_Calc Trapping_Assay Step 2: PARP Trapping Assay (Fluorescence Polarization) IC50_Calc->Trapping_Assay If potent (IC₅₀ < 10µM) EC50_Calc Determine EC₅₀ (Trapping Potency) Trapping_Assay->EC50_Calc Cell_Assay Step 3: Cell-Based Viability Assay (BRCA-mutant vs. Wild-Type) EC50_Calc->Cell_Assay If trapping confirmed SL_Confirm Confirm Synthetic Lethality & Cellular Potency Cell_Assay->SL_Confirm Lead_Opt Lead Optimization SL_Confirm->Lead_Opt If selectively potent

Caption: A tiered workflow for the validation of novel PARP1 inhibitors.

Conclusion and Future Directions

The 2,3-dihydro-1,4-benzodioxine scaffold is a validated starting point for the development of potent PARP1 inhibitors. The scientific literature strongly indicates that the 5-carboxamide isomer is the superior lead structure due to the optimal positioning of its carboxamide group, which forms critical hydrogen bonds within the enzyme's active site.[8][9] Lead optimization from this scaffold has successfully produced compounds with low nanomolar efficacy.

Conversely, the 6-sulfonamide isomer is likely a much weaker scaffold for PARP1 inhibition due to the geometric misalignment of its key functional group. While it should not be dismissed without empirical testing, the rationale based on established structure-activity relationships suggests it would require significant chemical modification, such as the addition of other interacting moieties, to achieve high potency.

Future research in this area should focus on:

  • Empirical Testing: Synthesizing and testing a small library of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives in the enzymatic and trapping assays described above to confirm or refute the hypothesis of its lower potency.

  • Computational Studies: Performing molecular docking and dynamics simulations with the 6-sulfonamide scaffold to explore alternative binding modes or to guide modifications that could improve its fit within the PARP1 active site.

  • Selectivity Profiling: Investigating the selectivity of potent 5-carboxamide derivatives against other PARP family members, as selectivity for PARP1 over PARP2 can be crucial for minimizing certain toxicities.[11]

By understanding the causality behind the potent activity of the 5-carboxamide, researchers can make more informed decisions in the design of novel inhibitors, saving valuable time and resources in the drug development pipeline.

References

  • Chen, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Retrieved from [Link]

  • Pilie, P. G., et al. (2019). PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation | Request PDF. Retrieved from [Link]

  • Kandil, S., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][9][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]

  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. Retrieved from [Link]

  • McLornan, D. P., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. PubMed Central. Retrieved from [Link]

  • Ramesh, S., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme Connect. Retrieved from [Link]

  • ACS Publications. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Yu, L., et al. (2022). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • Frontiers. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • MDPI. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. Retrieved from [Link]

  • Zou, J., et al. (2025). Clinical approaches to overcome PARP inhibitor resistance. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Benzodioxine Sulfonamide Drug Development

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These derivatives are investigated for a wide range of therapeutic applications, making their purity a paramount concern for researchers, scientists, and drug development professionals. The presence of even minute impurities can significantly impact the biological activity, toxicity, and pharmacokinetic profile of a drug candidate, leading to misleading experimental results and potential safety issues.

This comprehensive guide provides a detailed overview of robust purification methods for 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, offering field-proven insights to empower researchers to develop effective, validated purification strategies.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of a purification strategy is intrinsically linked to the nature of the impurities present in the crude product. The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives typically involves the reaction of a substituted 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride in the presence of a base.[1][2] Based on this common synthetic route, potential impurities may include:

  • Unreacted Starting Materials: Residual 2,3-dihydro-1,4-benzodioxin-6-amine and the corresponding sulfonyl chloride.

  • Hydrolysis Products: The corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.

  • Di-sulfonated Byproducts: Formation of a di-sulfonated amine, particularly if the reaction conditions are not carefully controlled.

  • Solvent and Reagent Residues: Residual solvents (e.g., DMF, pyridine) and basic catalysts.

  • Side-reaction Products: Impurities arising from reactions involving functional groups on the substituents of either the benzodioxine or the sulfonyl chloride moiety.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and tailoring the purification approach.

Purification Strategies: From Macroscopic to Microscopic Purity

A multi-tiered approach to purification is often the most effective strategy, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve the desired final purity.

Crystallization: The Workhorse of Bulk Purification

Crystallization is a powerful and economical method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (aromatic rings) characteristics, solvent mixtures are often more effective than single solvents.[3]

This method is ideal when a solvent is identified in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

Step-by-Step Methodology:

  • Dissolution: Place the crude sulfonamide derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) in portions while heating and swirling until the solid completely dissolves.[4] Using the absolute minimum amount of hot solvent is critical to maximize yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. Using a pre-warmed funnel can be beneficial.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Slow cooling is essential for the formation of well-defined crystals and to minimize impurity inclusion.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to induce further crystallization and maximize the product yield.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove residual solvent.

This technique is employed when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent").

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with continuous swirling until the solution becomes persistently turbid.[4] This indicates the point of saturation has been reached.

  • Inducing Crystallization: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[3]

  • Crystal Growth: Allow the flask to stand undisturbed to permit slow crystal growth. Cooling in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Table 1: Common Solvents for Sulfonamide Crystallization

Good Solvents (High Polarity)Anti-Solvents (Low Polarity)Common Solvent Systems
EthanolWaterEthanol/Water[3]
IsopropanolHexaneIsopropanol/Water[3]
AcetoneTolueneAcetone/Hexane
Ethyl AcetateHeptaneEthyl Acetate/Heptane
DichloromethanePentaneDichloromethane/Pentane

Troubleshooting Crystallization

IssuePotential CauseSolution
Oiling Out Compound's melting point is lower than the solvent's boiling point; high impurity concentration.Re-dissolve the oil in more hot solvent and allow to cool more slowly.[3] Consider switching to a lower-boiling point solvent.[4]
No Crystal Formation Solution is supersaturated or too much solvent was used.Induce crystallization by scratching the flask or adding a seed crystal.[3] If too much solvent was used, evaporate some solvent and cool again.[5]
Low Yield Too much solvent used; incomplete cooling; premature crystallization during hot filtration.Use the minimum amount of hot solvent.[4] Ensure thorough cooling in an ice bath.[4] Use a pre-warmed funnel for hot filtration.[4]
Rapid Crystallization Solution is too concentrated; cooling is too fast.Add a small amount of additional hot solvent and allow for slower cooling by insulating the flask.[3][5]
Colored Crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration.[6] Use sparingly as it can adsorb the desired product.
Column Chromatography: For High-Resolution Purification

When crystallization fails to provide the desired level of purity, or for the separation of closely related derivatives, column chromatography is the method of choice.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Slurry 2. Column Packing (Slurry Method) TLC->Slurry Sample_Prep 3. Sample Loading (Dry or Wet Loading) Slurry->Sample_Prep Elution 4. Elution (Isocratic or Gradient) Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection Fraction_TLC 6. Fraction Analysis (TLC) Collection->Fraction_TLC Pooling 7. Pooling of Pure Fractions Fraction_TLC->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation

Caption: General workflow for purification by column chromatography.

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase, leading to faster separations.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel (60 Å, 40-63 µm) is the most common stationary phase for the purification of sulfonamides. For particularly basic derivatives that may streak on silica, activated alumina can be a suitable alternative.[7]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: The column is typically packed as a slurry of the stationary phase in the initial, least polar eluent.

  • Sample Loading: The crude product can be loaded onto the column in two ways:

    • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[8]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column. This method is preferred for samples with low solubility in the mobile phase.

  • Elution: Apply pressure (using compressed air or a pump) to the top of the column to achieve a flow rate of approximately 2 inches/minute. Elution can be performed isocratically (constant mobile phase composition) or with a solvent gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Starting Conditions for Flash Chromatography of Benzodioxine Sulfonamides

Stationary PhaseMobile Phase SystemGradient Profile (Example)
Silica GelHexane/Ethyl AcetateStart with 100% Hexane, gradually increase to 50% Ethyl Acetate
Silica GelDichloromethane/MethanolFor more polar derivatives, start with 100% Dichloromethane, gradually increase to 5% Methanol
Alumina (basic)Hexane/Ethyl AcetateFor basic compounds, to minimize tailing

For achieving the highest levels of purity (>99%), particularly for compounds intended for biological testing or as analytical standards, preparative HPLC is the ultimate purification step.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection: Reversed-phase chromatography using a C18 column is the most common mode for purifying sulfonamides.[9][10] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or acetic acid (0.1%) to improve peak shape.[9][10]

  • Method Development: An analytical scale HPLC method is first developed to achieve good separation of the target compound from its impurities. This method is then scaled up for preparative purification.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. The sample should be filtered through a 0.45 µm filter before injection to prevent column clogging.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired compound.

  • Isolation: The collected fraction, which is typically a dilute solution in the mobile phase, is then processed to isolate the pure compound. This often involves removing the organic solvent by rotary evaporation, followed by lyophilization (freeze-drying) to remove the water and any volatile acidic modifiers.

Table 3: Typical Preparative HPLC Conditions

ParameterTypical ValueRationale
Column C18, 5-10 µm particle sizeGood retention and selectivity for aromatic sulfonamides.[9][10]
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress ionization of acidic silanols on the stationary phase.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic modifier to elute the compounds.
Flow Rate Dependent on column diameterScaled up from the analytical method.
Detection UV, typically at 254 nm or 278 nmMost aromatic sulfonamides have a strong UV chromophore.[9]

Pre-Purification Work-up: Setting the Stage for Success

A proper work-up of the reaction mixture is crucial to remove a significant portion of impurities before attempting crystallization or chromatography. A typical aqueous work-up procedure is outlined below.

G Start Reaction Mixture Quench Quench with Water/Brine Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Separate Separate Layers Extract->Separate Wash_Acid Wash Organic Layer (e.g., dilute HCl) (Removes basic impurities) Separate->Wash_Acid Wash_Base Wash Organic Layer (e.g., NaHCO3 solution) (Removes acidic impurities) Wash_Acid->Wash_Base Wash_Brine Wash with Brine (Removes residual water) Wash_Base->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude Crude Product Evaporate->Crude

Caption: A standard liquid-liquid extraction workflow for reaction work-up.

Conclusion

The purification of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives is a critical step in their development as potential therapeutic agents. A systematic and well-reasoned approach, combining bulk purification methods like crystallization with high-resolution techniques such as chromatography, is essential for obtaining materials of the requisite purity. By understanding the potential impurity profile and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify these valuable compounds, paving the way for accurate and reliable downstream studies.

References

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • PMC - NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. [Link]

  • CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

  • ACS Publications. (2019). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • YouTube. (2021). Crystallization of Sulfanilamide. [Link]

  • PubMed. (n.d.). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Characterization of Benzodioxine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Rigorous Characterization

Benzodioxine sulfonamides represent a privileged scaffold in modern medicinal chemistry. Their structural motif is associated with a wide spectrum of biological activities, including potent enzyme inhibition and antimicrobial effects, making them valuable leads in drug discovery pipelines.[1][2][3] The journey from a promising molecular design to a viable clinical candidate, however, is contingent upon an unwavering commitment to scientific rigor. The foundational pillar of this rigor is the comprehensive analytical characterization of the synthesized compound.

This guide provides an in-depth, experience-driven framework for the characterization of novel benzodioxine sulfonamides. It moves beyond a simple recitation of procedures to explain the causality behind methodological choices. The goal is to empower researchers to not only generate data but to build a self-validating analytical dossier that confirms molecular identity, establishes purity, and elucidates the physicochemical properties essential for further development.

The Integrated Characterization Workflow

The characterization of a new chemical entity is not a linear process but an integrated workflow where orthogonal techniques provide complementary information. Each method serves as an internal cross-validation for the others, building a robust and trustworthy data package. The following workflow illustrates a logical progression from initial purity checks to definitive structural confirmation and quantitative assessment.

G cluster_0 cluster_1 Preliminary Assessment & Purification cluster_2 Structural Elucidation (Confirmation of Identity) cluster_3 Quantitative Analysis & Final Purity A Synthesized Benzodioxine Sulfonamide (Crude Product) D Recrystallization / Column Chromatography A->D Purification B Thin-Layer Chromatography (TLC) (Reaction Monitoring & Purity Check) C Melting Point Analysis (Purity Indicator) D->B Assess Purity D->C Assess Purity F NMR Spectroscopy (¹H, ¹³C - Connectivity) D->F Primary Structure Proof E Infrared (IR) Spectroscopy (Functional Groups) F->E Orthogonal Confirmation G Mass Spectrometry (MS) (Molecular Weight & Fragmentation) F->G Orthogonal Confirmation H High-Performance Liquid Chromatography (HPLC) (Purity Assay & Quantification) F->H Develop Quantitative Method I Characterized Compound (Confirmed Structure & Purity >95%) H->I Final Dossier G A [M+H]⁺ Protonated Parent Molecule B [Benzodioxane Amine Fragment]⁺ A->B Cleavage of S-N bond C [Sulfonyl Cation Fragment]⁺ A->C Cleavage of S-N bond D Loss of SO₂ C->D Further Fragmentation

Sources

Application Notes and Protocols: A Framework for Screening 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2,3-dihydro-1,4-benzodioxine-6-sulfonamide in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse therapeutic applications.[1] While initially celebrated for antibacterial properties, the sulfonamide scaffold has emerged as a promising pharmacophore in oncology.[2][3] Sulfonamide derivatives have been shown to exert anti-cancer effects through various mechanisms, including the inhibition of critical enzymes involved in tumor progression like carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[2][3] They can also disrupt the cell cycle and induce programmed cell death (apoptosis).[3][4]

The 2,3-dihydro-1,4-benzodioxine moiety is another privileged scaffold in drug discovery, known to provide a rigid framework for presenting substituents to biological targets.[1] The fusion of these two key structural motifs in 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (PubChem CID: 2769942) presents a compelling case for its investigation as a potential anti-cancer agent.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a systematic in vitro screening of this compound against a panel of cancer cell lines. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.

Part 1: Foundational Steps - Compound Preparation and Cell Line Selection

A critical first step in any screening cascade is the meticulous preparation of the test compound and the rational selection of cancer cell lines.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide are paramount to ensure reproducible results.

  • Purity Assessment: Before initiating any biological assays, the purity of the compound should be verified using standard analytical techniques such as HPLC and NMR.

  • Solubility Testing: The solubility of the compound in various solvents should be determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro screening.[6]

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO should be prepared. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

  • Working Dilutions: For experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).

Rationale for Cancer Cell Line Selection

The choice of cancer cell lines is pivotal and should be guided by the potential mechanisms of action of sulfonamide derivatives. A diverse panel of cell lines from different tissue origins is recommended for initial screening.[7]

Recommended Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive.
A549 Lung CarcinomaNon-small cell lung cancer.
HCT-116 Colorectal CarcinomaWild-type p53.
HT-29 Colorectal AdenocarcinomaMutant p53.[4]
PC-3 Prostate AdenocarcinomaAndrogen-independent.
U-87 MG GlioblastomaAggressive brain tumor.
Normal Fibroblasts (e.g., WI-38) Normal Lung FibroblastTo assess selectivity and general cytotoxicity.

Causality behind Cell Line Selection: This panel provides a broad representation of common solid tumors. Including cell lines with different genetic backgrounds (e.g., p53 status in HCT-116 vs. HT-29) can provide initial insights into potential mechanisms of action. The inclusion of a non-cancerous cell line is essential to evaluate the compound's therapeutic window.

Part 2: Primary Screening - Assessing Cytotoxicity

The initial screening phase aims to determine the concentration-dependent cytotoxic or cytostatic effects of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide on the selected cancer cell lines. Two robust and widely used colorimetric assays for this purpose are the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a reliable method that measures cell density based on the total protein content of fixed cells.[8][9]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.[10]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[12]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water.[12] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.[10]

  • Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay Protocol

The MTT assay measures cell viability based on the metabolic activity of mitochondria.[13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the SRB protocol.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plates for 15 minutes and read the absorbance at 570 nm.[15]

Data Analysis and Presentation

The results from the primary screening should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation Template:

Cell Line2,3-dihydro-1,4-benzodioxine-6-sulfonamide IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Experimental ValueExperimental Value
MDA-MB-231Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
HT-29Experimental ValueExperimental Value
PC-3Experimental ValueExperimental Value
U-87 MGExperimental ValueExperimental Value
WI-38Experimental ValueExperimental Value

Part 3: Secondary Screening - Elucidating the Mechanism of Action

Based on the IC50 values obtained from the primary screening, promising cell lines (those with low IC50 values) should be selected for further investigation to understand the compound's mechanism of action. Given the known activities of sulfonamides, investigating apoptosis and cell cycle arrest is a logical next step.[3][4]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,3-dihydro-1,4-benzodioxine-6-sulfonamide at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to create a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[17]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 4: Visualizing Workflows and Potential Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Cytotoxicity Screening cluster_secondary Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Interpretation Compound 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Purity & Solubility Check) Stock Prepare DMSO Stock Solution Compound->Stock Screening SRB or MTT Assay (72h Treatment) Stock->Screening Cells Select & Culture Cancer and Normal Cell Lines Cells->Screening IC50 Calculate IC50 Values Screening->IC50 Apoptosis Annexin V / PI Staining (Flow Cytometry) IC50->Apoptosis CellCycle PI Staining (Flow Cytometry) IC50->CellCycle Interpretation Identify Lead Cell Lines & Hypothesize Mechanism Apoptosis->Interpretation CellCycle->Interpretation

Caption: High-level workflow for screening 2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Potential Signaling Pathway Targeted by Sulfonamides

Sulfonamide derivatives are known to inhibit various signaling pathways crucial for cancer cell survival and proliferation. One such pathway involves Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[18][19]

signaling_pathway cluster_outside cluster_membrane cluster_inside VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by the test compound.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential anti-cancer agent. The outlined protocols for cytotoxicity screening, apoptosis, and cell cycle analysis will enable researchers to generate robust and reproducible data. Positive results from this screening cascade, such as potent and selective cytotoxicity against specific cancer cell lines, would warrant further investigation into more specific molecular targets and in vivo efficacy studies.

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

  • El-Sayad, K. A., El-Masry, G. H., & El-Naggar, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2024). MDPI. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). ACS Omega. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2023). STAR Protocols. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2023). STAR Protocols. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. (n.d.). PubChem. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2022). Bitesize Bio. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (2018). ResearchGate. [Link]

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2019). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2019). ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). NCI DTP. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2020). Clinical Cancer Research. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzodioxine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzodioxine sulfonamides. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of benzodioxine sulfonamides, typically achieved by reacting a substituted benzodioxine amine with a sulfonyl chloride, is a cornerstone reaction in medicinal chemistry. However, like any synthesis, it is not without its potential pitfalls. This guide addresses the most frequently encountered issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: Low or No Product Formation

Q: I have set up my reaction between 1,4-benzodioxane-6-amine and benzenesulfonyl chloride, but upon work-up and analysis (TLC, LC-MS), I see very little or no desired sulfonamide product. What could be the issue?

A: This is a common and frustrating problem that can stem from several factors, primarily related to the reagents and reaction conditions.

Causality and Solutions:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them to the corresponding unreactive sulfonic acid.[1] This is the most frequent cause of reaction failure.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify older reagents. A simple quality check is to carefully quench a small amount in methanol; a vigorous reaction and the formation of the methyl sulfonate ester (detectable by LC-MS) indicate an active reagent.

      • Amine Salt Formation: If your benzodioxine amine is stored as a hydrochloride salt, it must be neutralized to the free amine before the reaction.

  • Inappropriate Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction. An inadequate or inappropriate base can halt the reaction.

    • Troubleshooting:

      • Pyridine as both Base and Solvent: A common and effective method is to use pyridine as both the solvent and the base. It is a good HCl scavenger and is generally unreactive towards the sulfonyl chloride.

      • Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are also effective. Ensure the amine base is in stoichiometric excess (at least 2 equivalents).

      • Inorganic Bases: While sometimes used, inorganic bases like potassium carbonate can be less effective in organic solvents due to solubility issues, leading to slower reaction rates.

  • Low Reactivity of the Amine: While 1,4-benzodioxane-6-amine is generally reactive, steric hindrance or electron-withdrawing substituents on the benzodioxine ring can decrease its nucleophilicity.

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions.

      • Use a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q: My TLC plate shows the consumption of starting materials, but instead of a clean product spot, I have multiple new spots. What are these side products and how can I avoid them?

A: The formation of side products is a clear indication of non-selective reactivity. The two most common side reactions in sulfonamide synthesis are N,N-disulfonylation and N-alkylation/arylation of the product.

Causality and Solutions:

  • N,N-Disulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated impurity. This is more likely to occur if there is a localized excess of the sulfonyl chloride.

    • Troubleshooting:

      • Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile and favors monosulfonylation.

      • Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the more reactive reagent.

  • N-Alkylation/Arylation of the Sulfonamide Product: The newly formed sulfonamide still possesses an acidic N-H proton. Under basic conditions, this can be deprotonated to form a nucleophilic sulfonamidate anion, which can then react with any electrophiles present. While less common with unactivated alkyl or aryl groups, this can be a problem if reactive electrophiles are used in subsequent steps.[2]

    • Troubleshooting:

      • Careful Work-up: Quench the reaction mixture carefully, for instance, by pouring it into water or a mild acidic solution to neutralize the base and any remaining reactive species.

      • Avoid Reactive Electrophiles: If the reaction is part of a one-pot sequence, ensure that any subsequently added electrophiles are not reactive towards the sulfonamide nitrogen.

Problem 3: Difficult Purification of the Final Product

Q: My reaction seems to have worked, but I am struggling to isolate a pure product. Column chromatography is not giving good separation. What are my options?

A: Purification of benzodioxine sulfonamides can be challenging due to the similar polarities of the product and certain impurities, such as the sulfonic acid byproduct or unreacted starting amine.

Causality and Solutions:

  • Co-elution of Impurities: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can be particularly problematic in chromatography.

    • Troubleshooting:

      • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic sulfonic acid into the aqueous layer.

      • Recrystallization: Benzodioxine sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, often superior to chromatography for removing closely eluting impurities.

      • Alternative Chromatographic Conditions: If chromatography is necessary, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A gradient elution might also improve separation.

  • Persistent Unreacted Starting Material: If the reaction has not gone to completion, separating the product from the unreacted benzodioxine amine can be difficult.

    • Troubleshooting:

      • Acid Wash: During the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the basic amine starting material and extract it into the aqueous layer. Be cautious if your product has acid-labile functional groups.

      • Drive the Reaction to Completion: Before resorting to challenging purification, ensure the reaction has proceeded as far as possible by extending the reaction time or gently heating.

Frequently Asked Questions (FAQs)

Q1: What is the general, reliable protocol for the synthesis of a simple benzodioxine sulfonamide?

A1: A standard and reliable method is the reaction of 1,4-benzodioxane-6-amine with an appropriate sulfonyl chloride in the presence of pyridine.

Experimental Protocol: Synthesis of N-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)benzenesulfonamide

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1,4-benzodioxane-6-amine (1.0 eq) in anhydrous pyridine (0.2-0.5 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous pyridine dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 1M HCl and ethyl acetate. Separate the layers and wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar than the sulfonyl chloride but often less polar than the amine, should have a distinct Rf value. Staining with potassium permanganate can help visualize the spots. LC-MS is also a powerful tool for monitoring the reaction, as it provides both retention time and mass information, confirming the formation of the desired product.

Q3: Are there any greener or more modern alternatives to the classical sulfonyl chloride chemistry?

A3: Yes, the field of sulfonamide synthesis is continually evolving. Some modern approaches aim to avoid the use of pre-formed, moisture-sensitive sulfonyl chlorides. These include:

  • One-pot reactions from sulfonic acids: Methods exist to convert sulfonic acids or their salts directly to sulfonamides, often using coupling agents or under microwave irradiation.[3]

  • Catalytic methods: Transition-metal-catalyzed reactions, for example, using palladium or copper, have been developed for the synthesis of sulfonamides from aryl halides or boronic acids and a sulfur dioxide source.[4][5]

  • Electrochemical synthesis: This emerging technique can offer a milder and more environmentally friendly route to sulfonamides from thiols and amines.

While these methods are promising, the reaction of an amine with a sulfonyl chloride remains a widely used, robust, and well-understood transformation in many research settings.

Visualizing the Chemistry: Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and common side reactions.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: N,N-Disulfonylation Benzodioxine_Amine 1,4-Benzodioxane-6-amine Product Benzodioxine Sulfonamide Benzodioxine_Amine->Product + Sulfonyl Chloride Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Product HCl HCl Base Base (e.g., Pyridine) Sulfonyl_Chloride_H2O R-SO2Cl Sulfonic_Acid R-SO3H (Sulfonic Acid) Sulfonyl_Chloride_H2O->Sulfonic_Acid + H2O Water H2O (moisture) Water->Sulfonic_Acid Product_side Benzodioxine Sulfonamide Disulfonylated N,N-Disulfonylated Product Product_side->Disulfonylated + R-SO2Cl (excess) Sulfonyl_Chloride_side R-SO2Cl Sulfonyl_Chloride_side->Disulfonylated

Caption: Key reaction pathways in benzodioxine sulfonamide synthesis.

Data Summary: Troubleshooting at a Glance

Problem Potential Cause Recommended Solution(s)
Low/No Product Hydrolysis of sulfonyl chlorideUse anhydrous conditions and fresh reagents.
Inappropriate baseUse pyridine or a tertiary amine in excess.
Low reactivity of amineIncrease reaction temperature; consider a catalyst (DMAP).
Multiple Products N,N-DisulfonylationAdd sulfonyl chloride dropwise; use a slight excess of amine.
N-Alkylation/ArylationCareful work-up; avoid reactive electrophiles in one-pot sequences.
Difficult Purification Co-elution with sulfonic acidPerform an aqueous basic wash; consider recrystallization.
Unreacted starting aminePerform an aqueous acidic wash.

References

  • De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 7(25), 5701–5704. [Link]

  • Irshad, M., Abbasi, M. A., ur-Rehman, A., Siddiqui, S. Z., Ashraf, M., Ejaz, S. A., ... & Jamal, S. B. (2014). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1, 4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 36(4), 662-669. [Link]

  • Caddick, S., & Akab, A. (2007). The Synthesis of Functionalised Sulfonamides. University College London. [Link]

  • Akhtar, J., Khan, A. A., & Ali, Z. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(53), 33623-33637. [Link]

  • Irshad, M., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2). [Link]

  • St-Onge, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21476-21483. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

Sources

low yield in sulfonamide synthesis with electron-withdrawing groups troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Classic Challenge in Medicinal Chemistry

The synthesis of sulfonamides is a cornerstone reaction in drug discovery and development. However, the seemingly straightforward coupling of a sulfonyl chloride with an amine frequently leads to frustratingly low yields, particularly when electron-withdrawing groups (EWGs) are present on either reaction partner. This guide provides a deep dive into the mechanistic challenges posed by these "deactivated" substrates and offers a structured, field-proven approach to troubleshooting and optimizing your reaction outcomes. As chemists, our goal is not just to run reactions, but to understand and control them; this guide is structured to empower that control.

Part 1: Fundamental Principles - Why Do These Reactions Fail?

Understanding the root cause of low yield is the first step toward a rational solution. The standard synthesis of a sulfonamide is a nucleophilic substitution reaction at the sulfur center. Low yields with electron-withdrawing groups can almost always be traced back to two key electronic factors:

  • Reduced Nucleophilicity of the Amine: When an EWG is present on the amine (e.g., a nitroaniline or a heteroaromatic amine), it pulls electron density away from the nitrogen atom. This delocalization drastically reduces the amine's ability to act as a nucleophile and attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This is the most common failure mode.

  • Increased Electrophilicity and Instability of the Sulfonyl Chloride: Conversely, an EWG on the aromatic ring of the sulfonyl chloride makes the sulfur atom more electrophilic. While this seems beneficial, it also makes the sulfonyl chloride highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, leading to the formation of the unreactive sulfonic acid.[3][4]

These two effects create a narrow window for success. Your target reaction (aminolysis) is now in direct competition with a destructive side reaction (hydrolysis).

Part 2: Troubleshooting Guide & FAQs

This section is designed as a logical workflow to diagnose and solve common issues.

Initial Diagnosis Flowchart

Use this flowchart to quickly identify the likely source of your problem and navigate to the relevant FAQ.

G A Start: Low or No Yield B What does your TLC/LC-MS show? A->B C Mostly Unreacted Amine (Starting Material) B->C  Amine SM D Mostly Sulfonic Acid (Hydrolyzed Sulfonyl Chloride) B->D  Sulfonyl Chloride Hydrolysis E Complex Mixture / Baseline Material B->E  Other F Diagnosis: Amine is not nucleophilic enough. C->F G Diagnosis: Hydrolysis is outcompeting aminolysis. D->G H Diagnosis: Possible decomposition or side reactions. E->H I Go to FAQ 1 & 2: Boosting Amine Reactivity F->I J Go to FAQ 3: Suppressing Hydrolysis G->J K Go to FAQ 4: Alternative Chemistries H->K

Caption: Troubleshooting Decision Flowchart for Sulfonamide Synthesis.

Frequently Asked Questions (FAQs)

Q1: My starting amine is unreactive due to a strong EWG. How can I force the reaction forward?

A1: This is a classic nucleophilicity problem. The lone pair on the nitrogen is insufficiently available for attack. Standard conditions with bases like triethylamine or pyridine are often not strong enough to deprotonate the amine or catalyze the reaction effectively.

Solution 1: Employ a Stronger, Non-Nucleophilic Base. The goal is to increase the concentration of the more nucleophilic amide anion without the base itself reacting with the sulfonyl chloride.

  • Rationale: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are sterically hindered and non-nucleophilic, but are strong enough to deprotonate weakly acidic N-H bonds.

  • See Protocol 1A for a detailed experimental procedure.

Solution 2: Use a Nucleophilic Catalyst. A catalyst like 4-Dimethylaminopyridine (DMAP) can act as a shuttle for the sulfonyl group.

  • Rationale: DMAP is more nucleophilic than the deactivated amine. It first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then readily attacked by the weakly nucleophilic amine to give the product and regenerate the DMAP catalyst.[5][6] This is often the most effective and common solution.

  • See Protocol 1B for a detailed experimental procedure.

Mechanism: DMAP Catalysis

G cluster_0 Catalytic Cycle RSO2Cl R-SO₂-Cl Intermediate [R-SO₂-DMAP]⁺ Cl⁻ (Highly Reactive Intermediate) RSO2Cl->Intermediate Fast Attack DMAP DMAP Product R-SO₂-NH-Ar (Product) Intermediate->Product Slow Attack by Amine Amine Ar-NH₂ (Weak Nucleophile) Product->DMAP Regenerates Catalyst DMAPH [DMAP-H]⁺

Caption: Catalytic cycle of DMAP in sulfonamide synthesis.

Q2: I've tried stronger bases and DMAP, but the yield is still poor. Are there more advanced methods?

A2: Yes. When standard catalysis fails, it may be necessary to change the coupling strategy entirely. Several modern methods are designed specifically for challenging substrates.

Solution 1: Lewis Acid Catalysis. Lewis acids can activate the sulfonyl group, making it more susceptible to attack by even very weak nucleophiles. Indium(III) chloride (InCl₃) or Calcium Triflimide [Ca(NTf₂)₂] have been shown to be effective catalysts for the sulfonylation of less nucleophilic and sterically hindered anilines.[7]

Solution 2: Transition-Metal Catalyzed Cross-Coupling. For N-arylsulfonamides, methods like the Chan-Lam or Buchwald-Hartwig cross-coupling can be adapted. These reactions form the C-N bond under different mechanistic pathways and can be highly effective for electron-deficient systems, though they often require specialized ligands and catalysts.[8][9]

Q3: My main byproduct is the sulfonic acid from my sulfonyl chloride. How do I prevent this hydrolysis?

A3: This indicates that your sulfonyl chloride is highly reactive and/or your reaction conditions are not sufficiently anhydrous.

Solution 1: Rigorous Control of Anhydrous Conditions.

  • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of DriSolv®-grade solvent.

  • Ensure your amine and base are dry. If necessary, dry the amine by azeotropic distillation with toluene or by storing over molecular sieves.

Solution 2: Change the Sulfonylating Agent. Sulfonyl chlorides are not the only option. Sulfonyl fluorides are often more resistant to hydrolysis while still being sufficiently reactive, especially when activated by a Lewis acid like Ca(NTf₂)₂.[7]

Comparison of Sulfonylating Agents

Reagent Reactivity Stability to Hydrolysis Common Use Case
Sulfonyl Chloride High Low Standard, for reactive amines
Sulfonyl Fluoride Moderate High For hydrolysis-prone systems, often requires catalyst[7]

| Sulfonic Anhydride | Very High | Very Low | Rarely used due to extreme reactivity |

Q4: My reaction is a complex mess, and I can't identify the major products. What alternative chemistries should I consider?

A4: When decomposition is the primary issue, moving away from sulfonyl chlorides altogether is the best strategy.

Solution 1: Mitsunobu Reaction. The Mitsunobu reaction provides a powerful, mild alternative for forming N-S bonds. It couples a sulfonic acid directly with an amine using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[10][11] This method avoids the harsh conditions and reactive intermediates of traditional methods.

Solution 2: Reductive Coupling or Oxidative Coupling.

  • From Nitroarenes: It's possible to synthesize N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates using a catalyst like FeCl₂.[7]

  • From Thiols: Direct electrochemical oxidative coupling of thiols and amines can form sulfonamides, avoiding pre-functionalized reagents entirely.[12][13] This is an environmentally benign approach that operates under very mild conditions.

Part 3: Optimized Experimental Protocols

Protocol 1A: Sulfonamide Synthesis using a Strong, Non-Nucleophilic Base (DBU)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the electron-deficient amine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M) to an oven-dried flask.

  • Reagent Addition: Add the sulfonyl chloride (1.1 equiv).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with 1 M HCl (aq). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 1B: DMAP-Catalyzed Sulfonamide Synthesis

  • Preparation: To an oven-dried flask under an inert atmosphere, add the electron-deficient amine (1.0 equiv), 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv), and anhydrous pyridine or DCM (0.2 M).

  • Reagent Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq) (to remove pyridine and DMAP), saturated NaHCO₃ (aq), and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, Y., et al. (2024).
  • Jakubec, P. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • McFarland, J. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21539–21546. [Link]

  • Lücking, K., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5937–5943. [Link]

  • Mondal, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34251. [Link]

  • Shavnya, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9570–9574. [Link]

  • Barrow, A. S. (2014). The Synthesis of Functionalised Sulfonamides. University of Leeds. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (2003). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Organic Letters, 5(21), 3855-3857. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Moody, C. J., & Rzepa, H. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 945–949. [Link]

  • G. A. R. Y. Group. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. ChemRxiv. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wagschal, S., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5671–5676. [Link]

  • Zhang, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Catalysts, 14(10), 786. [Link]

  • Kánik, I., et al. (2016). Heteroaryl sulfonamide synthesis: Scope and limitations. RSC Advances, 6(106), 104680-104694. [Link]

  • Singh, U. P., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61B, 995-1005.
  • Moody, C. J., & Rzepa, H. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 945-949.
  • Luo, Y., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Organic Chemistry Frontiers, 8(13), 3241-3246. [Link]

  • ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554-2651. [Link]

  • Al-Zoubi, R. M. (2017). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Letters in Organic Chemistry, 14(1), 1-10.
  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Retrieved from [Link]

Sources

Technical Support Center: Navigating DMSO Interference in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet often underestimated challenge in enzyme assays: interference from dimethyl sulfoxide (DMSO). As a near-universal solvent in drug discovery, understanding and mitigating its potential artifacts is critical for generating reliable and reproducible data.

This resource is structured to provide immediate answers through frequently asked questions (FAQs) and in-depth troubleshooting guides for more complex issues. We will delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate concerns regarding the use of DMSO in enzyme assays.

Q1: Why is my enzyme activity decreasing when I add my compound dissolved in DMSO?

A1: While the compound may be an inhibitor, it's also possible that the DMSO itself is affecting the enzyme. At higher concentrations, DMSO can perturb the conformational state of enzymes, leading to a reversible decrease in catalytic activity.[1] It's also crucial to ensure that the final concentration of DMSO is consistent across all wells, including your controls, to distinguish the effect of the compound from that of the solvent.

Q2: What is a "safe" concentration of DMSO to use in my enzyme assay?

A2: There is no universal "safe" concentration, as enzyme tolerance to DMSO varies significantly.[2] It is essential to perform a DMSO tolerance experiment for your specific enzyme and assay conditions. Generally, many enzymes can tolerate DMSO concentrations up to 1-2%, but some may be sensitive to concentrations as low as 0.1%.[3] Conversely, some enzymes may even show enhanced activity at certain DMSO concentrations.[4]

Q3: I see precipitation in my assay wells after adding my compound stock. What should I do?

A3: This is a common issue when a compound dissolved in 100% DMSO is diluted into an aqueous buffer. The compound's low solubility in the final assay buffer is the likely cause.[5] To address this, you can try lowering the final compound concentration, or if the enzyme is tolerant, slightly increasing the final DMSO concentration. However, be aware that increasing DMSO can also affect the enzyme's activity. It is a delicate balance that needs to be empirically determined.

Q4: How do I properly control for the effects of DMSO in my experiment?

A4: The key is to maintain a constant final concentration of DMSO in all assay wells.[6][7] Your "no inhibitor" or "100% activity" control should contain the same amount of DMSO as the wells with your test compounds.[2] For a dose-response experiment, this is typically achieved by preparing serial dilutions of your compound in DMSO and then adding a small, fixed volume of each dilution to the assay wells.

Q5: Can DMSO interfere with my assay's detection method?

A5: Yes, DMSO can interfere with certain detection technologies. For example, in fluorescence-based assays, DMSO can alter the fluorescence properties of some dyes or proteins.[8] In luciferase-based reporter gene assays, DMSO can inhibit the luciferase enzyme itself, with some studies showing that concentrations up to 4% for firefly luciferase and 2% for Renilla luciferase are tolerable.[9] It is always recommended to run a control with just DMSO and your detection reagents to check for any direct interference.

II. In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve more complex issues related to DMSO interference.

Guide 1: Investigating Unexpected Enzyme Inhibition

If you observe a loss of enzyme activity that you suspect might be due to DMSO rather than your test compound, follow this guide.

Causality:

DMSO can inhibit enzymes through several mechanisms:

  • Direct Competitive or Mixed-Type Inhibition: DMSO can bind to the enzyme, sometimes at the active site, and compete with the substrate.[6]

  • Conformational Perturbation: At higher concentrations, DMSO can alter the three-dimensional structure of the enzyme, rendering it less active.[1] This is often a reversible process.

  • Substrate/Cofactor Sequestration: DMSO can interact with substrates or cofactors, reducing their availability to the enzyme.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Experimental Protocol 1: Determining the DMSO IC50 for Your Enzyme

This protocol will help you quantify the inhibitory effect of DMSO on your enzyme, allowing you to establish a maximum tolerated concentration.

Objective: To determine the concentration of DMSO that inhibits 50% of your enzyme's activity (IC50).

Materials:

  • Your enzyme of interest

  • Substrate and any necessary cofactors

  • Assay buffer

  • High-purity DMSO

  • Microplate reader and appropriate microplates

Procedure:

  • Prepare a DMSO dilution series: In your assay buffer, prepare a series of DMSO concentrations. A good starting range is from 20% down to 0% (v/v) in two-fold serial dilutions.

  • Set up the assay plate:

    • Add a constant amount of enzyme to each well.

    • Add the different DMSO dilutions to the wells.

    • Include a "no DMSO" control (0% DMSO).

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure activity: Incubate the plate under standard assay conditions and measure the reaction rate using your established detection method.

  • Data analysis:

    • Normalize the data by setting the activity in the 0% DMSO well to 100%.

    • Plot the percentage of enzyme activity against the log of the DMSO concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Interpretation of Results:

The calculated IC50 value represents the concentration at which DMSO inhibits your enzyme by 50%. For your compound screening assays, you should aim to use a final DMSO concentration that is significantly below this value (ideally, where you see >90% of the maximal enzyme activity).

Guide 2: Addressing Compound Solubility Issues

Precipitation of test compounds is a frequent source of artifacts in enzyme assays. This guide helps you identify and manage this problem.

Causality:

Compounds are typically stored at high concentrations in 100% DMSO.[11] When a small volume of this stock is introduced into a much larger volume of aqueous assay buffer, the DMSO concentration is diluted, and the compound may crash out of solution if its solubility in the final buffer is low.[12] This can lead to several problems:

  • Inaccurate Compound Concentration: The actual concentration of the compound in solution is lower than intended.

  • Light Scattering: Precipitate can interfere with optical detection methods (e.g., absorbance or fluorescence).

  • Compound Aggregation: Aggregated compounds can sometimes non-specifically inhibit enzymes, leading to false positives.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound solubility issues.

III. Data Summary & Best Practices

To minimize DMSO-related artifacts, adhere to the following best practices and refer to the summary table below.

Best Practices Checklist:
  • Always perform a DMSO tolerance study for your specific enzyme and assay conditions.

  • Maintain a constant final DMSO concentration in all wells, including controls.[2][6]

  • Prepare compound stock solutions in 100% DMSO and make serial dilutions in DMSO before adding a small, fixed volume to the assay buffer.[2]

  • Visually inspect plates for precipitation after adding compounds.

  • Use high-purity, anhydrous DMSO to avoid variability from water absorption, as DMSO is hygroscopic.[13][14]

  • For dose-response curves, ensure your "no inhibitor" control has the same final DMSO concentration as your highest compound concentration well.

Table 1: General Guidelines for DMSO Concentrations in Enzyme Assays
Final DMSO Concentration (v/v)Potential Effects & Considerations
< 1% Generally considered safe for many enzymes, but tolerance should still be verified. A good starting point for most assays.
1% - 5% Increased risk of enzyme inhibition or conformational changes.[1][2] May be necessary for compounds with low solubility. Requires careful validation with a DMSO tolerance curve. Some enzymes, like firefly luciferase, may tolerate up to 4%.[9]
> 5% High probability of significant enzyme inhibition or denaturation for most enzymes.[4][15] Use should be avoided unless absolutely necessary and thoroughly validated. Some specific enzymes might show increased activity.[4]

IV. References

  • Nio, N., & Toga, J. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]

  • Various Authors. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Anderson, A. C. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. [Link]

  • Ciuffi, M., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]

  • Gala, K., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • Hradilova, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • Ciuffi, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis Online. [Link]

  • Marlowe, T., et al. (2019). Effect of DMSO on assay performance. ResearchGate. [Link]

  • Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. [Link]

  • Taha, T. F., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]

  • Various Authors. (2020). How to calculate IC50 of plant extracts dissolved in DMSO? ResearchGate. [Link]

  • Various Authors. (n.d.). Time dependent induction of luciferase activity by DMSO or TCDD. ResearchGate. [Link]

  • Various Authors. (2025). In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. [Link]

  • Ostermeier, L., Oliva, R., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing. [Link]

  • Various Authors. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • Toga, J. (2016). Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]

  • Various Authors. (2023). Help with determining IC50 for enzyme inhibitors. Reddit. [Link]

  • Palko, L., et al. (2019). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]

  • Esposito, S., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Zhang, L., et al. (2024). Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity. PMC. [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Various Authors. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. [Link]

  • Smirnova, Y. A., et al. (2021). The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. MDPI. [Link]

  • Various Authors. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Various Authors. (2021). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]

  • Various Authors. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... ResearchGate. [Link]

  • Singh, R., et al. (2018). Optimization of luciferase assay for a high throughput setting. ResearchGate. [Link]

  • Domínguez-Pérez, L., et al. (2024). Exploring Flavonoids and Citric Acid Extraction Yields from Lemon Peels Across Glucanase, Cellulase, and Pectinase Enzymes. MDPI. [Link]

  • Various Authors. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]

  • Various Authors. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory. [Link]

  • Various Authors. (n.d.). Dose-response curves for induction of luciferase activity of DMSO or... ResearchGate. [Link]

Sources

optimizing pH for "2,3-dihydro-1,4-benzodioxine-6-sulfonamide" bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing pH for Bioactivity

Compound Focus: 2,3-dihydro-1,4-benzodioxine-6-sulfonamide and Related Analogs Prepared by: Senior Application Scientist, Gemini Division

A Note from the Senior Application Scientist

Welcome, researchers. This guide is designed to move beyond simplistic protocols and into the fundamental science of pH optimization for sulfonamide-based compounds. The bioactivity of a molecule like 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not a fixed property; it is a dynamic state profoundly influenced by its chemical environment. The most critical, and often overlooked, variable in early-stage screening is the hydrogen ion concentration (pH) of your assay medium.

The ionization state of the sulfonamide moiety is the lynchpin of its biological activity. It governs everything from solubility and membrane permeability to the specific molecular interactions with its biological target. Mismanaging the pH is not just a minor experimental error; it can lead to false negatives, misinterpretation of structure-activity relationships (SAR), and the premature abandonment of promising lead compounds.

This document is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field. Our goal is to provide you not just with steps to follow, but with the causal logic behind them. By understanding the principles, you can adapt, troubleshoot, and design more robust and insightful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental principle behind optimizing pH for a sulfonamide-containing compound like 2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Answer: The core principle is the pH-Partition Hypothesis . This theory posits that for a drug to pass through a biological membrane (like a cell wall or intracellular membrane), it must be in its neutral, un-ionized form. The un-ionized form is more lipophilic (fat-soluble) and can more readily diffuse across the lipid bilayer.

Scientific Rationale: The key functional group in your compound is the sulfonamide (-SO₂NH₂). The amide nitrogen is weakly acidic and can lose a proton to become an anion (-SO₂NH⁻).[1] This ionization is governed by the group's acidity constant (pKa) and the pH of the surrounding solution.

  • When pH < pKa: The environment is more acidic than the sulfonamide group. The equilibrium favors the protonated, neutral form (R-SO₂NH₂) .

  • When pH > pKa: The environment is more basic. The equilibrium shifts to the deprotonated, anionic form (R-SO₂NH⁻) .

Therefore, the bioactivity of many sulfonamides, particularly those targeting intracellular enzymes or microbes, is often maximal at a pH slightly below or equal to the pKa of the sulfonamide group.[2][3] This is the pH at which a significant concentration of the membrane-permeable neutral form exists.[2][3]

Neutral Neutral Form R-SO₂NH₂ (Lipophilic, Membrane Permeable) Anionic Anionic Form R-SO₂NH⁻ (Hydrophilic, Membrane Impermeable) Neutral->Anionic H⁺ Dissociation Anionic->Neutral H⁺ Association

Caption: Ionization equilibrium of the sulfonamide group.

Q2: I cannot find an exact experimental pKa for 2,3-dihydro-1,4-benzodioxine-6-sulfonamide. How can I estimate it, and why is it so critical?

Answer: It is common for novel compounds not to have published experimental pKa values. You can proceed by using an estimated pKa based on related structures and then confirming it empirically. The pKa is the single most important parameter for designing your pH-optimization experiment.

Scientific Rationale: Aromatic sulfonamides are weak acids.[4] The pKa of the parent compound, sulfanilamide, is approximately 10.1.[5] However, the electronic nature of the aromatic ring substituents can significantly alter this value. Generally, computed pKa values for various biologically active sulfonamides can range from 5.9 to 12.6.[4] Without an experimental value, a reasonable starting assumption for an unsubstituted aromatic sulfonamide derivative like yours would be in the pH 9-10 range .

Knowing this estimated range is critical because it allows you to select an appropriate series of buffers for your screening experiment that brackets this value.

Compound Class Typical pKa Range Reference
Unsubstituted Aromatic Sulfonamides9.0 - 10.5[5]
Heterocyclic Sulfonamides5.9 - 8.5[5][6]
Sulfonamides with Electron-Withdrawing GroupsLower pKa (more acidic)N/A
Sulfonamides with Electron-Donating GroupsHigher pKa (less acidic)N/A
Caption: Table 1. Estimated pKa values for different classes of sulfonamides.
Q3: How do I design an experiment to empirically determine the optimal pH for my compound's bioactivity?

Answer: A systematic pH-activity screen is the definitive method. This involves running your biological assay across a range of precisely controlled pH values to identify the peak activity.

Scientific Rationale: This experiment directly tests the pH-Partition Hypothesis for your specific compound and biological system. By measuring the biological endpoint (e.g., IC50, MIC, enzyme inhibition) at various pH points, you generate a curve that reveals the optimal pH for activity. This empirically derived optimum is more valuable than any theoretical prediction.

Detailed Experimental Protocol: pH-Activity Screen

  • Buffer Selection:

    • Choose a set of non-interfering biological buffers that cover a broad pH range (e.g., pH 5.0 to 10.0). Ensure the buffer ranges overlap to confirm that changes in activity are due to pH and not the buffer substance itself. (See Q5 for more details).

    • Example Series: MES (pH 5.5-6.5), PIPES (pH 6.5-7.5), HEPES (pH 7.5-8.5), CHES (pH 8.5-9.5), CAPS (pH 9.5-10.5).

  • Preparation of pH-Adjusted Media:

    • Prepare your standard assay medium (e.g., cell culture media, enzyme reaction buffer).

    • Aliquot the medium and add the appropriate buffer concentrate (e.g., 1M stock) to a final working concentration (typically 20-50 mM).

    • Carefully adjust the pH of each aliquot using sterile HCl or NaOH. Crucially, measure the final pH of the complete medium after all components, including your compound solvent (e.g., DMSO), have been added , as these can slightly alter the pH.

  • Compound Preparation:

    • Prepare a concentrated stock solution of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide in a suitable solvent like DMSO.

    • Create a serial dilution series from this stock. The final concentration of DMSO in the assay should be kept constant and low (<0.5%) across all conditions.

  • Assay Execution:

    • Set up your assay plates (e.g., 96-well plates). For each pH value being tested:

      • Include a full dose-response curve of your compound.

      • Include a "vehicle control" (medium + buffer + DMSO, no compound). This control is essential to check for pH effects on the biological system itself.

      • Include a "no treatment" control (medium + buffer only).

    • Add cells, enzymes, or microbes as required by your specific assay.

    • Incubate under standard conditions.

  • Data Analysis:

    • Measure the assay endpoint (e.g., absorbance, fluorescence, cell viability).

    • For each pH value, calculate the IC50 (or other relevant metric) by fitting the dose-response data to a suitable model.

    • Plot the IC50 values as a function of pH. The lowest IC50 value indicates the optimal pH for bioactivity.

start Start: Define pH Range (e.g., 5.0 - 10.0) buffer Select & Prepare Overlapping Buffer Systems start->buffer media Prepare & pH-Adjust Final Assay Media buffer->media compound Prepare Serial Dilution of Test Compound media->compound plate Plate Assay: Full dose-response at each pH + Vehicle Controls compound->plate incubate Incubate Under Standard Conditions plate->incubate read Read Endpoint (e.g., Absorbance, Viability) incubate->read calculate Calculate IC50 for each pH value read->calculate plot Plot IC50 vs. pH to find Optimum calculate->plot end End: Optimal pH Determined plot->end

Caption: Experimental workflow for determining optimal pH.

Q4: My compound is precipitating in the buffer at certain pH values. What should I do?

Answer: Compound precipitation is a clear indicator that you have exceeded the aqueous solubility at that specific pH, and it will invalidate your results. This often happens at pH values where the compound is most neutral and thus least water-soluble.

Troubleshooting Steps:

  • Visual Inspection: Before running the full assay, perform a simple solubility test. Add your compound at its highest intended assay concentration to small volumes of each pH-adjusted buffer. Let it sit for the duration of your assay and inspect for precipitation (cloudiness or visible particles) against a dark background.

  • Reduce Final Concentration: The most straightforward solution is to lower the concentration range of your dose-response curve to stay below the solubility limit.

  • Increase Co-solvent: If your assay can tolerate it, you may be able to slightly increase the final percentage of DMSO (e.g., from 0.5% to 1.0%). However, be aware that this can affect biological activity and should be validated with vehicle controls.

  • Use of Excipients: For formulation development, solubilizing agents like cyclodextrins can be explored, but this adds a layer of complexity and is generally reserved for later-stage studies. For initial screening, adjusting concentration is preferred.

Q5: Could the buffer itself be interfering with my assay? How do I choose the right buffer system?

Answer: Yes, buffer selection is critical. Some buffer compounds can chelate metal ions required by enzymes or have other off-target effects. Using overlapping buffer systems is a self-validating method to ensure the observed effects are due to pH alone.

Scientific Rationale: If you observe a sharp change in bioactivity when moving from one buffer to the next (e.g., from PIPES at pH 7.2 to HEPES at pH 7.4), it may be a buffer artifact. However, if the activity trend is smooth across the transition, you can be confident the effect is pH-dependent.

Buffer Useful pH Range Potential Issues
MES5.5 - 6.7Can interact with some proteins.
PIPES6.1 - 7.5Generally well-tolerated.
MOPS6.5 - 7.9Forms complexes with some metals.
HEPES7.0 - 8.2Can produce reactive oxygen species in light.
Tris7.5 - 9.0pH is highly temperature-dependent; can inhibit some enzymes.
CHES8.6 - 10.0Generally well-tolerated.
CAPS9.7 - 11.1Can be inhibitory in some systems.
Caption: Table 2. Common biological buffers and their considerations.
Q6: The optimal pH for in vitro bioactivity is different from physiological pH (~7.4). How do I interpret these results for in vivo applications?

Answer: This is an excellent and critical question. An in vitro pH optimum that differs from physiological pH does not disqualify a compound. Instead, it provides crucial information for understanding its mechanism of action and for designing formulations.

Interpretation & Next Steps:

  • Mechanism of Action: If the optimal pH is acidic (e.g., pH 6.0), it suggests the compound may be particularly effective in acidic microenvironments, which are characteristic of tumors, sites of inflammation, or certain subcellular compartments like lysosomes.[7]

  • Prodrug Strategy: If the compound's low solubility or activity at pH 7.4 is a major hurdle, this data can inform the design of a prodrug. A prodrug is a modified version of the compound that is more soluble and stable at physiological pH and is converted to the active form at the target site.

  • Formulation Development: For topical or localized delivery, the formulation can be buffered to the optimal pH to maximize local activity.

  • Predicting In Vivo Efficacy: The key is the concentration of the active (neutral) form at the target site. Even if the total plasma concentration is high, if the pH of the target tissue keeps the drug in its inactive ionized form, the therapeutic effect will be minimal. This knowledge allows for better prediction of the disconnects that often occur between in vitro potency and in vivo efficacy.

By systematically characterizing the pH-dependency of your compound's activity, you are building a deep understanding of its properties that is essential for successful drug development.

References

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated.[Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide.[Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol.[Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied.[Link]

  • National Institutes of Health. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.[Link]

  • ResearchGate. (2009). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays.[Link]

  • ResearchGate. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.[Link]

  • Royal Society of Chemistry. (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.[Link]

  • MDPI. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.[Link]

  • ResearchGate. (2017). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine.[Link]

  • PubMed. (2008). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.[Link]

  • ResearchGate. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.[Link]

  • SciELO. (2012). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.[Link]

  • PubMed. (1980). pH dependency in uptake of sulfonamides by bacteria.[Link]

Sources

Validation & Comparative

A Comparative Guide to Acetylcholinesterase Inhibitors: Profiling 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Scaffolds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of emerging acetylcholinesterase (AChE) inhibitors based on the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold against established, clinically relevant AChE inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of AChE inhibition, from foundational mechanisms to the nuances of inhibitor performance and experimental validation.

The Central Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates synaptic transmission.[1] The inhibition of AChE elevates the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of therapeutic strategies for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease, as well as myasthenia gravis and glaucoma.[1][2] Consequently, the robust in vitro screening and characterization of novel AChE inhibitors remain a fundamental pursuit in modern drug discovery.[1]

The Emergence of the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Scaffold

The compound 2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a compelling starting point for the design of novel enzyme inhibitors.[3][4] This assertion is based on the integration of two "privileged scaffolds" in medicinal chemistry: the 1,4-benzodioxane ring and the sulfonamide functional group.[3]

  • The 1,4-Benzodioxane Moiety : This rigid bicyclic system provides a structurally constrained template, which is advantageous for presenting substituents in a well-defined spatial orientation for interaction with biological targets.[3] Its presence is noted in several marketed drugs and is associated with a wide array of biological activities.[3][5]

  • The Sulfonamide Group : A cornerstone pharmacophore, the sulfonamide group is renowned for its diverse therapeutic applications, extending far beyond its original antibacterial role to include diuretics, antidiabetics, and enzyme inhibitors.[3]

While the parent compound 2,3-dihydro-1,4-benzodioxine-6-sulfonamide itself is primarily a chemical building block, its derivatives have been synthesized and evaluated as potential AChE inhibitors.[3][6][7][8] Research indicates that various N-substituted derivatives of this scaffold exhibit a range of inhibitory activities against both AChE and Butyrylcholinesterase (BChE), a related enzyme.[3][6] For instance, studies on N-aralkyl substituted benzodioxan sulfonamides have shown promising, albeit sometimes weak, inhibitory potential, underscoring the scaffold's viability for further optimization.[3][6][7] The exploration of Structure-Activity Relationships (SAR) is a critical ongoing effort to enhance the potency and selectivity of these compounds.[3][9]

Caption: Chemical structure of the core scaffold.

A Comparative Benchmark: Established AChE Inhibitors

The therapeutic landscape for Alzheimer's disease is currently dominated by three primary AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. Any novel inhibitor must be benchmarked against these established agents.

  • Donepezil (Aricept®) : A highly selective and reversible inhibitor of AChE.[10] It is known for its long half-life and favorable tolerability profile.[11][12] Structurally, it features a benzylpiperidine moiety that interacts with the enzyme's active site.[10] Donepezil is generally considered a first-line treatment for mild to moderate Alzheimer's disease.[13]

  • Rivastigmine (Exelon®) : A pseudo-irreversible inhibitor that acts on both AChE and BChE.[2] Its carbamate functional group is transferred to the enzyme's active site, leading to slow-reversible inhibition.[2] While effective, it can have more significant gastrointestinal side effects compared to Donepezil.[2][12]

  • Galantamine (Razadyne®) : A reversible, competitive AChE inhibitor that also acts as an allosteric modulator of nicotinic acetylcholine receptors, providing a dual mechanism of action. This dual action may offer additional therapeutic benefits.[14] However, some comparative studies suggest its global response may be less pronounced than Donepezil or Rivastigmine.[12][15]

G cluster_pathway Mechanism of AChE Inhibition ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds to Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes Synapse Increased ACh in Synapse (Enhanced Signal) AChE->Synapse Inhibitor AChE Inhibitor (e.g., Benzodioxine Sulfonamide) Inhibitor->AChE Blocks Active Site Inhibitor->Synapse Leads to

Caption: Simplified AChE inhibition pathway.

Performance Data: A Head-to-Head Comparison

The efficacy of an AChE inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency.

Inhibitor ClassCompound ExampleTarget(s)IC₅₀ (AChE)Selectivity (AChE vs. BChE)Reference
Benzodioxine Sulfonamide Derivative N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamideAChE, BChEWeak to substantial activity noted; specific IC₅₀ values not consistently published.Varies with substitution; an area of active research.[3]
Piperidine-based DonepezilAChE~5.7 nMHigh selectivity for AChE (approx. 1250x > BChE).[10]
Carbamate RivastigmineAChE & BChE~501 µM (AChE)Dual inhibitor, also potent against BChE.[14]
Alkaloid GalantamineAChE~0.35 µMSelective for AChE.[16]
Thiadiazole-Benzothiazine Hybrid Compound 3jAChE0.025 µM (25 nM)Highly potent against AChE.[17]

Note: IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, substrate concentration, buffer pH). The data presented is for comparative purposes. The benzodioxine sulfonamide class is still in early-stage research, and published IC₅₀ values for specific, optimized derivatives are sparse.

Experimental Protocol: The Ellman's Assay for AChE Inhibition

To ensure trustworthiness and reproducibility, a self-validating experimental protocol is essential. The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman.[1][18]

Principle of the Assay: The Ellman's assay is a rapid and reliable method for determining cholinesterase activity.[1][19] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine.[1] This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to the AChE activity.[1] The presence of an inhibitor reduces this rate.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Test Inhibitor (e.g., 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivative) dissolved in DMSO

  • Acetylthiocholine Iodide (ATChI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (e.g., 0.1 M, pH 7.5-8.0)

  • 96-well microplate

  • Spectrophotometric multiwell plate reader

Step-by-Step Methodology (96-Well Plate Format):

  • Reagent Preparation:

    • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The optimal final concentration should be determined based on the specific activity of the enzyme lot.[1]

    • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.[1]

    • ATChI Solution (10 mM): Prepare fresh daily by dissolving ATChI in deionized water.[1]

    • Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in phosphate buffer. It is critical to ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme inhibition.[1]

  • Assay Plate Setup:

    • Blank Wells: Add 50 µL of phosphate buffer.

    • Positive Control (100% Activity) Wells: Add 25 µL of phosphate buffer (containing the same final DMSO concentration as the test wells).

    • Test Wells: Add 25 µL of each inhibitor dilution.

  • Enzyme Addition and Incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Add 125 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 60 seconds.[20]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate of the positive control and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Ellman's Assay Workflow A 1. Reagent Preparation (Buffer, Enzyme, DTNB, ATChI, Inhibitor Dilutions) B 2. Plate Setup (Add Buffer, Inhibitor/Control to wells) A->B C 3. Enzyme & DTNB Addition (Add AChE and DTNB to appropriate wells) B->C D 4. Pre-incubation (15 min at Room Temp) C->D E 5. Reaction Initiation (Add ATChI substrate to all wells) D->E F 6. Kinetic Measurement (Read Absorbance at 412 nm over time) E->F G 7. Data Analysis (Calculate Reaction Rates -> % Inhibition -> IC₅₀) F->G

Caption: A typical workflow for an AChE inhibition assay.

Conclusion and Future Outlook

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold holds promise as a foundation for developing novel AChE inhibitors. Its synthetic tractability and the established pharmacological relevance of its constituent parts make it an attractive target for medicinal chemists.[3][6] However, current research indicates that derivatives synthesized to date generally exhibit lower potency compared to highly optimized, clinically approved drugs like Donepezil.[10][17]

The path forward for this class of compounds requires extensive SAR studies to identify substitutions that can enhance binding affinity to the AChE active site.[9] Furthermore, evaluating selectivity against BChE and other enzymes, along with assessing pharmacokinetic properties and blood-brain barrier permeability, will be critical steps in transitioning these promising scaffolds from chemical curiosities to potential therapeutic leads. The robust and validated Ellman's assay will remain an indispensable tool in this developmental journey.

References

  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.
  • BenchChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | CAS 87474-16-6.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide.
  • Yamanishi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
  • Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Yousaf, H., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate.
  • Yiannopoulou, K. G., & Papageorgiou, S. G. (2020). Comparison of cholinesterase inhibitor safety in real-world practice. PMC - NIH.
  • Jadhav, A. P., et al. (2021). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed.
  • Raina, P., et al. (2008). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. NCBI.
  • Yousaf, H., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. SciELO.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
  • Wang, Y., et al. (2021). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central.
  • ResearchGate. (n.d.). AChE activity assay by Ellman method.
  • Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.
  • Tan, C.-C., et al. (2019). Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease. Frontiers.
  • Costagli, C., & Galli, A. (1998). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. PubMed.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Ahmad, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PMC - PubMed Central. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase Inhibitor (AChEI) Administration in Mice.
  • Dr.Oracle. (n.d.). What is the evidence for cholinesterase (acetylcholinesterase and butyrylcholinesterase) inhibitors, such as donepezil (Aricept), rivastigmine (Exelon), and galantamine (Razadyne), in the treatment of dementia?.
  • Gul, H. I., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
  • Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
  • Tan, C. C., et al. (2014). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. Taylor & Francis Online.
  • Cignarella, G., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.
  • MDPI. (n.d.). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases.
  • De la Cuesta, E., et al. (2020). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC - NIH. Retrieved from

Sources

The Benzodioxine Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships Across Key Biological Targets

The 1,4-benzodioxine nucleus, fused with a sulfonamide functional group, represents a versatile and privileged scaffold in medicinal chemistry. This unique combination of a rigid heterocyclic system and a flexible, yet potent, sulfonamide moiety has given rise to a plethora of biologically active compounds with diverse therapeutic potential. Researchers have successfully targeted a range of proteins, including G-protein coupled receptors (GPCRs), enzymes, and other signaling molecules, by strategically modifying the benzodioxine sulfonamide core.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzodioxine sulfonamides, offering a comparative overview of their interactions with key biological targets. We will delve into the subtle structural modifications that dictate potency and selectivity, supported by experimental data from seminal studies. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays used to evaluate these compounds, empowering researchers to validate and expand upon these findings. Our objective is to provide a comprehensive resource for scientists engaged in the design and development of novel therapeutics based on this remarkable chemical scaffold.

I. The Core Scaffold: Understanding the Benzodioxine Sulfonamide Framework

The fundamental benzodioxine sulfonamide structure consists of a benzene ring fused to a 1,4-dioxine ring, with a sulfonamide group (-SO₂NHR) attached, typically to the aromatic portion. The inherent rigidity of the fused ring system provides a defined three-dimensional conformation, while the sulfonamide group offers a critical hydrogen-bonding and metal-coordinating center. The key points of diversification on this scaffold, which will be the focus of our SAR discussion, are:

  • R¹: Substituents on the aromatic ring of the benzodioxine nucleus.

  • R²: The substituent attached to the sulfonamide nitrogen.

  • Position of the sulfonamide group: While typically at the 6-position, other substitution patterns can influence activity.

Alpha_Binding_Assay A Prepare cell membranes expressing α₁-adrenoceptors B Incubate membranes with [³H]-Prazosin (radioligand) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC₅₀ and Kᵢ values D->E

Caption: Workflow for α₁-adrenoceptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing α₁-adrenoceptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 50 µL of [³H]-Prazosin (a selective α₁-antagonist) at a final concentration of ~0.2 nM.

      • 50 µL of either buffer (for total binding), a high concentration of a non-labeled antagonist like phentolamine (10 µM, for non-specific binding), or the test compound at various concentrations.

      • 50 µL of the membrane preparation (50-100 µg of protein).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

B. Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.

Workflow Diagram:

CA_Inhibition_Assay A Prepare solutions of purified carbonic anhydrase, substrate (p-nitrophenyl acetate), and test compounds B Incubate CA with varying concentrations of the inhibitor A->B C Initiate the reaction by adding the substrate B->C D Monitor the formation of p-nitrophenol by measuring absorbance at 400 nm C->D E Calculate percent inhibition and determine the IC₅₀ value D->E

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer (e.g., 10 mM Tris-SO₄, pH 7.6).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in acetonitrile.

    • Prepare serial dilutions of the benzodioxine sulfonamide test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed amount of the CA enzyme solution.

      • Varying concentrations of the test compound or a known inhibitor (like acetazolamide) as a positive control.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes to monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

C. MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of living cells.

Workflow Diagram:

MTT_Assay A Seed cancer cells in a 96-well plate and allow them to adhere overnight B Treat cells with varying concentrations of the benzodioxine sulfonamide and incubate for 24-72 hours A->B C Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) C->D E Measure the absorbance at 570 nm and calculate cell viability and IC₅₀ D->E

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., PC-3, HeLa) and count them using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzodioxine sulfonamide compounds in culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

IV. Conclusion and Future Directions

The benzodioxine sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein highlight the key structural features that can be manipulated to achieve desired pharmacological profiles. The interplay between the rigid benzodioxine core, the versatile sulfonamide group, and the various points of substitution allows for a high degree of chemical diversity and biological specificity.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: A more systematic exploration of substituents on both the aromatic ring and the sulfonamide nitrogen is needed to build more comprehensive SAR models.

  • Isoform and Subtype Selectivity: Further fine-tuning of the scaffold to achieve greater selectivity for specific receptor subtypes or enzyme isoforms will be crucial for developing safer and more effective drugs.

  • Mechanism of Action Studies: For compounds exhibiting anticancer activity, elucidating the precise molecular mechanisms of action will be essential for their further development.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds is necessary to translate in vitro activity into in vivo efficacy.

By leveraging the insights from existing SAR studies and employing the robust experimental protocols outlined in this guide, researchers are well-equipped to continue to unlock the full therapeutic potential of the benzodioxine sulfonamide scaffold.

V. References

  • Manera, C., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6509-6518. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Cignarella, G., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(5), 906-910. [Link]

  • Peroutka, S. J., et al. (1978). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 302(3), 277-282. [Link]

  • Irshad, M., et al. (2018). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6509-6518. [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409. [Link]

  • Arslan, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-6. [Link]

  • Vedani, A., & Dunitz, J. D. (1985). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Medicinal Chemistry, 28(7), 821-829. [Link]

  • Ghorab, M. M., et al. (2016). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 21(10), 1334. [Link]

cross-validation of "2,3-dihydro-1,4-benzodioxine-6-sulfonamide" docking studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Cross-Validation of Molecular Docking Studies: A Case Study with 2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Abstract

Molecular docking is a cornerstone of modern, structure-based drug discovery, offering invaluable predictions of how a ligand might bind to a protein target. However, these in silico predictions are fraught with potential inaccuracies and require rigorous validation to be considered credible. This guide provides a comprehensive framework for the cross-validation of docking studies, using the novel compound "2,3-dihydro-1,4-benzodioxine-6-sulfonamide" as a practical case study. We will navigate the essential tiers of validation, from initial computational sanity checks to gold-standard biophysical and structural verification. This document is intended for researchers, computational chemists, and drug development professionals seeking to bridge the gap between computational prediction and experimental reality, ensuring the scientific rigor of their findings.

The Docking Dilemma: From Prediction to Proof

Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function. While powerful, these methods are approximations of complex quantum and molecular mechanics. Factors such as protein flexibility, water molecule displacement, and the inherent limitations of scoring functions can lead to false positives or inaccurate binding mode predictions.

A Multi-Tiered Validation Workflow

The validation process can be visualized as a funnel, where a large number of initial computational hypotheses are filtered and refined through progressively more rigorous experimental tests.

G cluster_0 Tier 1: In Silico Validation cluster_1 Tier 2: Biophysical Binding Confirmation cluster_2 Tier 3: Functional Activity Assay cluster_3 Tier 4: Structural Validation a Initial Docking of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide into Carbonic Anhydrase II b Redocking of Native Ligand (e.g., Acetazolamide) a->b Control c Cross-Docking with Multiple Scoring Functions a->c Consensus d Molecular Dynamics (MD) Simulation (100-200 ns) a->d Stability Check e Surface Plasmon Resonance (SPR) (Kinetics: ka, kd) d->e Proceed if Stable f Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) e->f Orthogonal Validation g Microscale Thermophoresis (MST) f->g Low Sample Consumption h Enzyme Inhibition Assay (Esterase Activity of CA-II) g->h Proceed if Binding Confirmed i X-Ray Crystallography of Ligand-Protein Complex h->i Proceed if Active j j i->j Validated Model

Caption: A multi-tiered workflow for the cross-validation of a molecular docking prediction.

Tier 1: Computational & In Silico Validation

Before any wet lab experiments are conducted, the computational results must be internally validated. This step ensures the docking protocol itself is robust and the predicted binding pose is energetically stable.

3.1. Redocking of a Known Ligand (Self-Docking)

The first and most critical sanity check is to determine if your docking protocol can reproduce a known, experimentally determined binding pose.

  • Protocol:

    • Obtain a crystal structure of your target protein with a co-crystallized ligand from the Protein Data Bank (PDB). For CA-II, a structure with acetazolamide (a known sulfonamide inhibitor) is suitable.

    • Remove the native ligand from the binding site.

    • Use your docking software (e.g., AutoDock, Glide, GOLD) to dock the same ligand back into the now-empty binding site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Trustworthiness: A successful redocking experiment, typically defined by an RMSD < 2.0 Å, provides confidence that the chosen docking algorithm and scoring function are appropriate for the target system. Failure at this stage indicates a fundamental problem with the docking setup that must be resolved before proceeding.

3.2. Molecular Dynamics (MD) Simulation

A static docking pose does not guarantee stability in a dynamic physiological environment. MD simulations are used to assess the stability of the predicted ligand-protein complex over time.

  • Protocol:

    • The docked complex of CA-II and our test compound is placed in a simulated water box with physiological ion concentrations.

    • An MD simulation is run for 100-200 nanoseconds.

    • The trajectory is analyzed, monitoring the RMSD of the ligand relative to the protein's binding pocket.

  • Expertise: A stable binding pose is indicated by a low and fluctuating RMSD of the ligand throughout the simulation. If the ligand's RMSD continuously increases or if it dissociates from the binding pocket, the initial docking pose is likely unstable and not representative of a true binding event.

Tier 2: Experimental Confirmation of Binding Affinity

Once computational checks are passed, the next step is to confirm that the compound physically binds to the target protein and to quantify the strength of this interaction. Several biophysical techniques can achieve this, and using at least two orthogonal methods is highly recommended.

Technique Principle Key Output Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the ligand flows over an immobilized protein.Binding Affinity (KD), Kinetics (ka, kd)Real-time, label-free, provides kinetic data.Requires protein immobilization which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics, label-free, solution-based.High protein consumption, lower throughput.
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding.Binding Affinity (KD)Very low sample consumption, fast, wide range of affinities.Requires fluorescent labeling of one binding partner.

Authoritative Grounding: The choice of technique depends on the specific scientific question. For a complete picture, SPR can provide the kinetics (how fast the compound binds and dissociates), while ITC provides the thermodynamic signature of the binding event, revealing the driving forces (enthalpic or entropic).

Tier 3: Confirmation of Functional Activity

Confirming that a compound binds to a target is crucial, but it is not sufficient. The binding must elicit a functional consequence, such as inhibiting the protein's enzymatic activity.

5.1. Enzyme Inhibition Assay

For our case study with Carbonic Anhydrase II, a well-established esterase activity assay can be used.

  • Protocol:

    • CA-II catalyzes the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

    • The reaction is run in the presence of varying concentrations of our test compound, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

    • The rate of product formation is measured for each concentration.

    • The data are plotted to generate a dose-response curve, from which the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Expertise: A potent IC₅₀ value provides strong evidence that the binding event observed in Tier 2 is functionally relevant. This result directly validates the initial hypothesis that the compound acts as an inhibitor.

G cluster_0 Binding vs. Function a Biophysical Binding (e.g., SPR, ITC) b Binding Affinity (KD) Measure of how tightly a ligand binds. a->b e Cheng-Prusoff Equation Relates KD and IC50 for competitive inhibitors b->e Input c Functional Assay (e.g., Enzyme Inhibition) d Functional Potency (IC50) Measure of how much ligand is needed to inhibit a biological process by 50%. c->d d->e Input

Caption: Relationship between binding affinity (KD) and functional potency (IC50).

Tier 4: The Gold Standard - Structural Validation

The ultimate validation of a docking pose is to experimentally determine the structure of the protein-ligand complex. This directly confirms the predicted binding mode, orientation, and key molecular interactions.

6.1. X-ray Crystallography

  • Protocol:

    • The target protein (CA-II) is co-crystallized with a saturating concentration of the ligand (2,3-dihydro-1,4-benzodioxine-6-sulfonamide).

    • Alternatively, the ligand can be soaked into pre-grown apo-protein crystals.

    • The crystals are subjected to X-ray diffraction, and the resulting diffraction pattern is used to solve the three-dimensional electron density map of the complex.

    • The solved structure is compared directly with the initial docking pose.

  • Trustworthiness: A high-resolution crystal structure provides unequivocal proof of the binding mode. It can reveal subtle but critical interactions, such as water-mediated hydrogen bonds, that are often missed by docking algorithms. A close match between the docked pose and the crystal structure is the highest level of validation achievable, confirming the predictive power of the computational model for this specific chemical series and target.

Conclusion

The cross-validation of molecular docking studies is a mandatory process for any serious drug discovery campaign. Relying solely on in silico data without experimental support is a recipe for costly and time-consuming failures. By employing a systematic, multi-tiered approach—beginning with computational checks, followed by orthogonal biophysical binding assays, functional validation, and ultimately structural determination—researchers can build a robust, evidence-based case for their computational models. This rigorous process transforms a simple docking score into a validated, high-confidence starting point for lead optimization and further development.

References

  • Title: Characterizing and comparing ligand-binding assays. Source: Nature Reviews Drug Discovery URL: [Link]

A Head-to-Head Comparison of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The compound 2,3-dihydro-1,4-benzodioxine-6-sulfonamide emerges as a molecule of significant interest, wedding two pharmacologically important moieties: the 1,4-benzodioxane ring and the sulfonamide group. While this specific compound is often utilized as a synthetic intermediate, its structural components are hallmarks of numerous successful therapeutic agents. This guide provides a head-to-head comparison of the potential biological activities of this scaffold, based on experimental data from its derivatives, against established drugs in several key therapeutic areas. We will explore its prospective roles as an enzyme inhibitor, an anticancer agent, and an antimicrobial, supported by detailed experimental protocols and mechanistic insights.

The 1,4-benzodioxane moiety is a rigid and versatile template found in drugs like Doxazosin, an alpha-1 adrenergic blocker used to treat hypertension. Derivatives of this ring system have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The sulfonamide group is renowned for its role in the first generation of antibacterial drugs and continues to be a critical functional group in diuretics, carbonic anhydrase inhibitors, and anticonvulsants.[2] The convergence of these two scaffolds in 2,3-dihydro-1,4-benzodioxine-6-sulfonamide presents a unique platform for the development of novel therapeutics.

Comparative Analysis I: Enzyme Inhibition - A Tale of Two Targets

Derivatives of the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold have shown promise as inhibitors of key enzymes implicated in metabolic and neurodegenerative diseases: α-glucosidase and acetylcholinesterase (AChE).

Head-to-Head with Acarbose: Targeting α-Glucosidase in Diabetes

Acarbose is a well-established α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It functions by delaying the digestion and absorption of carbohydrates in the small intestine. Recent studies have demonstrated that N-substituted derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit moderate to substantial inhibitory activity against α-glucosidase.[3][4]

Compound/DrugTargetIC50 (µM)Notes
Acarbose (Reference) α-Glucosidase37.38 ± 0.12Clinically used anti-diabetic agent.[4]
Derivative 7k α-Glucosidase81.12 ± 0.13A derivative of the title compound with moderate activity.[4]
Derivative 7i α-Glucosidase86.31 ± 0.11A derivative of the title compound with moderate activity.[4]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.

  • Preparation of Solutions:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.1 U/mL.

    • Prepare various concentrations of the test compounds and the reference drug (Acarbose) in the buffer.

    • Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution to each well.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices: The use of a phosphate buffer at pH 6.8 mimics physiological conditions. The specific substrate, pNPG, is chosen because its hydrolysis by α-glucosidase yields a colored product, p-nitrophenol, which can be easily quantified spectrophotometrically.

Head-to-Head with Donepezil: Targeting Acetylcholinesterase in Alzheimer's Disease

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. While most tested derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide have shown weak activity against AChE, some have demonstrated moderate inhibition of the related enzyme, butyrylcholinesterase (BChE), which also plays a role in acetylcholine metabolism.[3][5]

Compound/DrugTargetIC50 (µM)Notes
Donepezil (Reference) AChE~0.02 µMPotent and selective AChE inhibitor.
Eserine (Reference) BChE0.85 ± 0.0001Reference inhibitor for BChE.[5]
Derivative 6h BChE59.51 ± 0.11A derivative of the title compound with moderate BChE inhibitory activity.[5]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

  • Preparation of Solutions:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE from electric eel and the test compounds in the buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) and a 10 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound, 50 µL of the phosphate buffer, and 25 µL of the AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is proportional to the rate of color change.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualization: General Mechanism of Competitive Enzyme Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Binds S Substrate (S) S->ES I Inhibitor (I) (e.g., Drug) I->EI ES->E P Product (P) ES->P Reaction

Caption: Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding.

Comparative Analysis II: Anticancer Potential - Targeting DNA Repair

The benzodioxane scaffold has been identified as a promising starting point for the development of inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of single-strand DNA breaks.

Head-to-Head with Olaparib: PARP1 Inhibition

Olaparib is a potent PARP1 inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations. A high-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (an isomer of our title compound's carboxylic acid precursor) as a hit for PARP1 inhibition.[2] Subsequent optimization of this lead compound yielded potent inhibitors, demonstrating the potential of the benzodioxane core in this therapeutic area.[2]

Compound/DrugTargetIC50 (µM)Notes
Olaparib (Reference) PARP1~0.005Potent, clinically approved PARP1 inhibitor.
Compound 4 PARP15.8Lead compound with a benzodioxane core.[2]
Optimized Derivative 49 PARP10.082Potent inhibitor developed from the benzodioxane lead.[2]

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1.

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay Procedure:

    • Add the test compounds (at various concentrations) and the reference drug (Olaparib) to the wells.

    • Add the PARP1 enzyme and activated DNA to the wells.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with an acidic solution.

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualization: PARP1 Inhibition in DNA Repair

G cluster_0 cluster_1 cluster_2 DNA_SSB Single-Strand Break (SSB) in DNA PARP1 PARP1 DNA_SSB->PARP1 Recruits Repair Base Excision Repair (BER) PARP1->Repair Initiates Cell_Death Cell Death (Apoptosis) PARP1->Cell_Death Leads to Repair->DNA_SSB Repairs Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 Blocks

Caption: PARP inhibitors block the repair of DNA single-strand breaks, leading to cell death.

Comparative Analysis III: Antimicrobial Potential - A Classic Revisited

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Head-to-Head with Sulfamethoxazole: Targeting Folic Acid Synthesis

Sulfamethoxazole is a widely used sulfonamide antibiotic. It acts as a competitive inhibitor of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA). Due to the structural presence of the sulfonamide group, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives are logical candidates for antibacterial activity via this mechanism.

Compound/DrugTargetMechanismSpectrum of Activity
Sulfamethoxazole Dihydropteroate Synthase (DHPS)Competitive inhibition of PABABroad-spectrum (Gram-positive and Gram-negative)[3]
2,3-dihydro-1,4-benzodioxine-6-sulfonamide DHPS (Predicted)Competitive inhibition of PABA (Predicted)Unknown (Requires experimental validation)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation:

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare serial dilutions of the test compound and the reference antibiotic (Sulfamethoxazole) in the broth.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the broth containing the serially diluted compounds to each well.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).

Visualization: Inhibition of Bacterial Folic Acid Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Produces THF Tetrahydrofolic Acid (THF) DHF->THF DNA Bacterial DNA Synthesis THF->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Inhibits

Caption: Sulfonamides competitively inhibit DHPS, blocking the bacterial synthesis of folic acid.

Conclusion and Future Perspectives

While direct experimental data on the biological activity of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is sparse, the evidence from its derivatives strongly suggests its potential as a versatile scaffold for drug discovery. The comparisons drawn in this guide highlight several promising avenues for further investigation:

  • As an Enzyme Inhibitor: The scaffold shows potential for developing moderately potent inhibitors of α-glucosidase and butyrylcholinesterase. Future medicinal chemistry efforts could focus on modifying the substituents on the sulfonamide nitrogen to enhance potency and selectivity.

  • As an Anticancer Agent: The success of the related benzodioxane-5-carboxamide scaffold in generating potent PARP1 inhibitors provides a strong rationale for exploring the anticancer potential of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives.

  • As an Antimicrobial Agent: The inherent sulfonamide moiety makes this scaffold a candidate for the development of novel antibacterial agents targeting the folic acid synthesis pathway.

References

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2019). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

  • PubChem Compound Summary for CID 2769942, 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2017). ResearchGate. Available at: [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. (2014). ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.